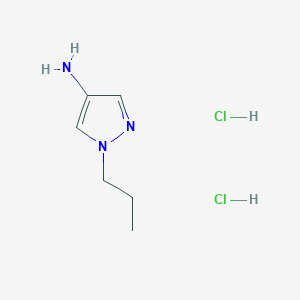
1-Propyl-1H-pyrazol-4-ylamine dihydrochloride
Vue d'ensemble
Description
1-Propyl-1H-pyrazol-4-ylamine dihydrochloride is a useful research compound. Its molecular formula is C6H13Cl2N3 and its molecular weight is 198.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-Propyl-1H-pyrazol-4-ylamine dihydrochloride is a heterocyclic organic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound is characterized by a pyrazole ring with a propyl group at the 1-position and an amino group at the 4-position. The compound's molecular formula is C6H13Cl2N3, and it appears as a white crystalline solid that is soluble in water due to its dihydrochloride form .
Biological Activities
The biological activities of this compound are largely derived from the general properties of pyrazole derivatives. Research has highlighted several key areas of activity:
1. Antimicrobial Activity
Pyrazole derivatives, including this compound, have shown promising antimicrobial properties. Studies indicate that modifications in the structure can enhance efficacy against various bacterial strains. For instance, compounds with similar structures have exhibited significant activity against E. coli and S. aureus, suggesting potential for developing new antimicrobial agents .
2. Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is well-documented. For example, compounds structurally related to 1-propyl-1H-pyrazol-4-ylamine have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests that such compounds could be beneficial in treating inflammatory diseases .
3. Anticancer Properties
Recent studies have explored the antiproliferative effects of pyrazole derivatives on various cancer cell lines. Notably, some compounds have shown selective toxicity towards cancer cells while sparing normal cells, indicating their potential as anticancer agents. For instance, certain derivatives have inhibited the proliferation of liver cancer (HepG2) and cervical cancer (HeLa) cell lines .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells:
- Enzyme Inhibition : Pyrazole derivatives can act as inhibitors of various enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : These compounds may bind to specific receptors, influencing signaling pathways that regulate inflammation and cell proliferation.
Case Studies and Research Findings
Several studies provide insights into the biological activity of pyrazole derivatives:
Propriétés
IUPAC Name |
1-propylpyrazol-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-2-3-9-5-6(7)4-8-9;;/h4-5H,2-3,7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTNEZJAWQMUNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















